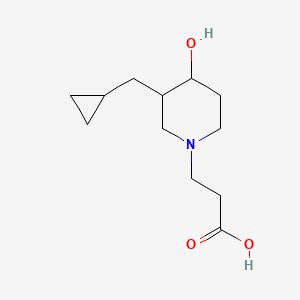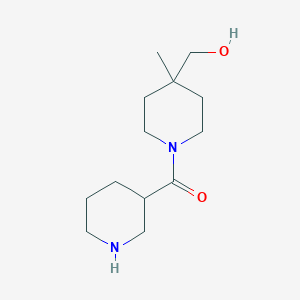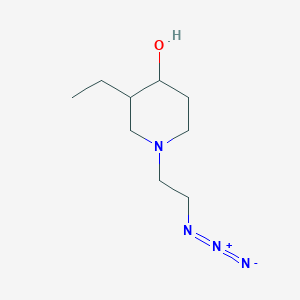
6-(1H-吡唑-1-基)哒嗪-3-硫醇
描述
“6-(1H-pyrazol-1-yl)pyridazine-3-thiol” is a chemical compound that belongs to the class of pyrazolylpyridazines . Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” involves several steps. The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . Hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain compounds . When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” include reactions with aryl isocyanate, aryl and alkyl isothiocyanates . The reaction of hydrazide A with formic acid gave rise to the corresponding carboxylic acid . In the reaction of hydrazide A with an aqueous solution of NaNO2 in glacial acetic acid, “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” was formed instead of the expected azide .科学研究应用
有机合成和化学性质
- 该化合物已被用作新型杂环化合物的合成前体,在新型药物和材料的开发中显示出巨大的潜力。例如,Shehab 等人 (2018) 的一项研究探索了从相关化合物开始合成新型嘧啶硫醇、吡唑和吡喃衍生物,突出了这些衍生物在具有有效抗炎和抗氧化活性方面的重要性 (Shehab, Abdellattif, & Mouneir, 2018).
- Zaki、Sayed 和 Elroby (2016) 的另一项研究重点关注了 1,3-偶极环加成的区域选择性,以合成吡唑并[3,4-d]哒嗪,揭示了它们良好的抗菌、抗炎和镇痛活性 (Zaki, Sayed, & Elroby, 2016).
生物活性
- 衍生自 6-(1H-吡唑-1-基)哒嗪-3-硫醇的化合物显示出有希望的生物活性。例如,Yengoyan 等人 (2018) 合成的新型 6-(3,5-二甲基-1H-吡唑-1-基)哒嗪-3(2H)-酮衍生物发现这些化合物表现出显着的植物生长刺激活性,表明它们在农业应用中的潜力 (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).
材料科学和催化
- Saldías 等人 (2019) 研究了由吡唑基-哒嗪配体调节的配合物的电子和光物理性质,证明了该化合物在材料科学中的相关性,特别是在调节金属配合物的性质以用于光伏和催化应用的潜力 (Saldías, Guzmán, Palominos, Sandoval-Altamirano, Günther, Pizarro, & Vega, 2019).
缓蚀
- Olasunkanmi、Mashuga 和 Ebenso (2018) 研究了 6-取代 3-氯哒嗪衍生物在盐酸中抑制低碳钢腐蚀的用途,展示了这些化合物在工业防腐中的应用 (Olasunkanmi, Mashuga, & Ebenso, 2018).
未来方向
The future directions for “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” could involve the synthesis of new potentially biologically active derivatives based on this compound . Increasing environmental requirements, as well as the possibility of pests and pathogens acquiring resistance to chemical plant protection products make it necessary to systematically replenish the arsenal of pesticides with new, more eco-friendly drugs with different mechanisms of action .
生化分析
Biochemical Properties
6-(1H-pyrazol-1-yl)pyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with glutathione, forming GSH-adducts through S coordination by replacing a halide . This interaction suggests that 6-(1H-pyrazol-1-yl)pyridazine-3-thiol may play a role in redox reactions and cellular detoxification processes. Additionally, the compound’s interaction with DNA, particularly calf thymus DNA, indicates its potential involvement in genetic regulation and cellular replication processes .
Cellular Effects
The effects of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cellular growth and differentiation . Moreover, the compound’s ability to form adducts with glutathione suggests it may play a role in modulating oxidative stress within cells, thereby influencing cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of action of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol involves several key interactions at the molecular level. The compound binds to biomolecules such as DNA and glutathione, influencing their function and activity. The binding to DNA occurs through minor groove interactions, leading to competitive displacement of other molecules such as Hoechst 33,258 . This binding can result in changes in gene expression and cellular function. Additionally, the formation of GSH-adducts through S coordination indicates that 6-(1H-pyrazol-1-yl)pyridazine-3-thiol may act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good solvolysis stability in PBS buffer or DMSO over 24 hours, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant activity and modulation of gene expression . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of cellular processes . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
6-(1H-pyrazol-1-yl)pyridazine-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with glutathione suggests its involvement in redox reactions and detoxification processes . Additionally, its binding to DNA indicates a role in genetic regulation and cellular replication
Transport and Distribution
The transport and distribution of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to form adducts with glutathione suggests it may be transported within cells through glutathione transporters . Additionally, its binding to DNA indicates potential accumulation in the nucleus, where it can exert its effects on gene expression and cellular function .
Subcellular Localization
The subcellular localization of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and influences gene expression . Additionally, its interaction with glutathione suggests potential localization in the cytoplasm, where it can modulate oxidative stress and cellular metabolism
属性
IUPAC Name |
3-pyrazol-1-yl-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-3-2-6(9-10-7)11-5-1-4-8-11/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCZRXXTPDAGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)




![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)


![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)

